
1-(4-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “1-(4-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole” belong to a class of organic compounds known as benzimidazoles . Benzimidazoles are polycyclic aromatic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1 and 3 positions .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of o-phenylenediamine (a compound with two amine groups attached to a benzene ring) with a carboxylic acid derivative . The exact synthesis process for “1-(4-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole” would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy . These techniques provide information about the arrangement of atoms in the molecule and the chemical environment of specific atoms .Chemical Reactions Analysis
The chemical reactions involving benzimidazoles depend on the specific substituents attached to the benzimidazole ring. For example, benzimidazoles can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the melting point, boiling point, and solubility can be determined experimentally. The compound’s reactivity, stability, and other chemical properties can be inferred from its molecular structure .Applications De Recherche Scientifique
Antitumor Potentials and Cancer Therapy
1-(4-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole belongs to the benzimidazole class, which has shown promising antitumor potentials. Benzimidazole anthelmintics, including compounds related to the structure , have been identified for their broad-spectrum action in removing parasites in both human and veterinary medicine. Beyond their antiparasitic capabilities, these compounds exert anticancer activities through multiple mechanisms. They disrupt microtubule polymerization, induce apoptosis, arrest the cell cycle in the G2/M phase, inhibit angiogenesis, and block glucose transport. These effects are significant even in cancer cells resistant to approved therapies, suggesting the potential of benzimidazoles as adjuvants in cancer treatment. The safety spectrum of these anthelmintics, proven by their long history of use, underscores their promise in treating cancer by increasing treatment options and decreasing side effects from conventional therapy (Son, Lee, & Adunyah, 2020).
Repurposing benzimidazole antihelminthics for cancer therapy has emerged as a significant research area. Treatments with repurposed pleiotropic benzimidazoles such as mebendazole, albendazole, and flubendazole have opened new avenues due to their easy access, low cost, and safe use in humans. Preclinical and clinical studies highlight their anticancer potency, especially as microtubule-disrupting, anti-angiogenic, and anti-metastatic agents. These studies emphasize the need for controlled clinical trials to validate these compounds as promising anticancer therapy avenues (Nath et al., 2020).
Role in Chemotherapy and Antimicrobial Activity
Benzimidazole derivatives have been actively researched for their role in chemotherapy, especially for conditions like larval echinococcosis in animals and humans. High doses of these compounds, when administered orally, have shown the ability to cause damage or destruction of cyst walls, indicating their potential in treating parasitic infections. This suggests their broader application in developing treatments for various diseases beyond their traditional use as antiparasitic agents (Schantz, Bossche, & Eckert, 2004).
Fungicidal and Anthelmintic Applications
Benzimidazole fungicides have been pivotal in agriculture and veterinary medicine, showing specific inhibitory action against microtubule assembly by binding to tubulin molecules. This mechanism highlights their importance not only in controlling fungal infections but also in exploring their potential in cancer chemotherapy. Their use as tools in studying tubulin structure and microtubule organization in fungal cell biology and molecular genetics underlines the broad research and application spectrum of benzimidazole derivatives (Davidse, 1986).
Mécanisme D'action
Target of Action
Similar compounds have been found to target beta-secretase 1 in humans . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of myelin sheaths in peripheral nerve cells .
Biochemical Pathways
Similar compounds have been involved in the synthesis of biologically active molecules including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, and pyrimidine derivatives as cholinesterase and aβ-aggregation inhibitors .
Pharmacokinetics
Similar compounds have been found to be rapidly and extensively metabolised . The impact of these properties on the bioavailability of the compound would depend on various factors including the route of administration and the physiological condition of the individual.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-5,6-dimethylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2/c1-11-7-15-16(8-12(11)2)19(10-18-15)9-13-3-5-14(17)6-4-13/h3-8,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXNLJKEAXJWAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2681545.png)
![2-(2,4-dichlorophenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2681548.png)
![2-{2-[(Dimethylsulfamoyl)amino]ethyl}-6-(furan-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2681549.png)
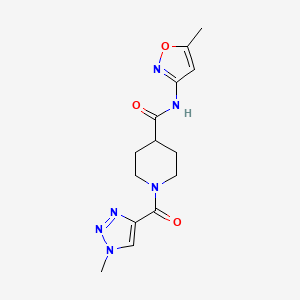
![3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2681552.png)
![4-[(4-Chlorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2681553.png)
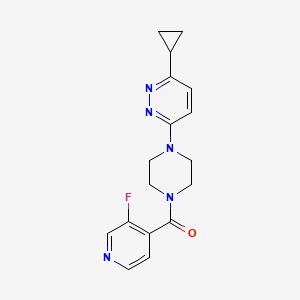
![N-({[2,3'-bifuran]-5-yl}methyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2681557.png)
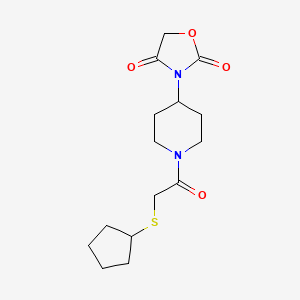
![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2681561.png)
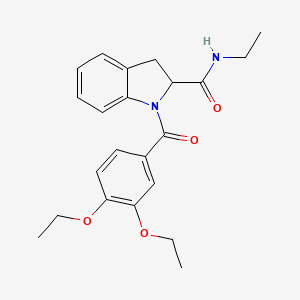
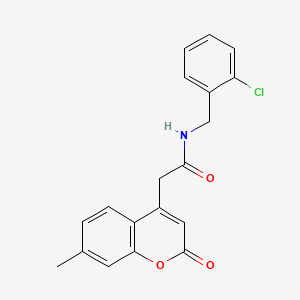
![Ethyl 4-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2681564.png)
![4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2681565.png)